

commercial availability of 2-(4-Methylpiperazin-1-yl)benzaldehyde

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Compound of Interest

Compound Name: 2-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1334642

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Technical Guide: 2-(4-Methylpiperazin-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-(4-Methylpiperazin-1-yl)benzaldehyde**, a valuable building block in medicinal chemistry and organic synthesis. This document details its commercial availability, physicochemical properties, a likely synthetic route based on established methodologies, and relevant characterization data.

Commercial Availability

2-(4-Methylpiperazin-1-yl)benzaldehyde (CAS No. 85803-62-9) is available from several chemical suppliers as a research chemical. While a comprehensive list is not exhaustive, it is offered by companies specializing in intermediates for pharmaceutical and fine chemical synthesis. The isomeric variant, 4-(4-Methylpiperazin-1-yl)benzaldehyde, is also commercially available and often has more readily accessible technical data.

Physicochemical Properties

Detailed physicochemical data for **2-(4-Methylpiperazin-1-yl)benzaldehyde** is not always publicly available from all suppliers. However, based on the available information for its isomers

and related compounds, the following properties can be expected. For comparison, data for the more frequently documented 4-isomer is also provided.

Property	2-(4-Methylpiperazin-1-yl)benzaldehyde	4-(4-Methylpiperazin-1-yl)benzaldehyde
CAS Number	85803-62-9	27913-99-1
Molecular Formula	C ₁₂ H ₁₆ N ₂ O	C ₁₂ H ₁₆ N ₂ O
Molecular Weight	204.27 g/mol	204.27 g/mol
Appearance	Likely a solid or oil	Yellow solid[1]
Purity	Typically >95% (Varies by supplier)	≥ 99%[1]
Melting Point	Not widely reported	45-52 °C[1]
Boiling Point	Not widely reported	351.3 °C at 760 mmHg (Predicted)
Solubility	Soluble in common organic solvents	Soluble in common organic solvents

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde** is not readily available in peer-reviewed literature. However, its synthesis can be reliably achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.[2]

A likely synthetic approach involves the reaction of a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-bromobenzaldehyde) with 1-methylpiperazine in the presence of a palladium catalyst, a phosphine ligand, and a base. A general procedure for a similar transformation has been reported for the synthesis of 2-(dialkylamino)benzaldehydes from 2-fluorobenzaldehyde.[3]

Adapted Experimental Protocol: Buchwald-Hartwig Amination

This adapted protocol is based on established methodologies for Buchwald-Hartwig amination reactions.[\[4\]](#)[\[5\]](#)

Materials:

- 2-Fluorobenzaldehyde (or 2-Bromobenzaldehyde) (1.0 equiv)
- 1-Methylpiperazine (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 - 0.05 equiv)
- A suitable phosphine ligand (e.g., BINAP, Xantphos, or a bulky biarylphosphine ligand) (0.04 - 0.1 equiv)
- A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs_2CO_3)) (2.0 - 3.0 equiv)
- Anhydrous toluene or dioxane (as solvent)

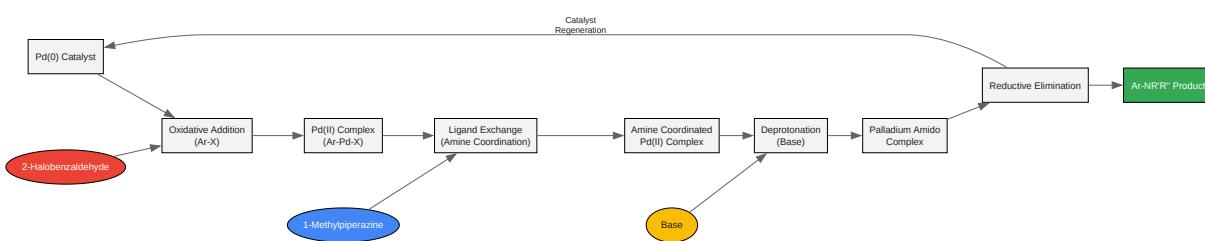
Procedure:

- Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate, the phosphine ligand, and the base under an inert atmosphere (e.g., argon or nitrogen).
- Solvent and Reactants Addition: Add anhydrous toluene or dioxane to the flask, followed by 1-methylpiperazine and then 2-fluorobenzaldehyde (or 2-bromobenzaldehyde).
- Reaction Conditions: The reaction mixture is typically heated to a temperature between 80 °C and 110 °C and stirred for several hours (4-24 hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent such as ethyl acetate, and filtered through a pad of celite to remove the palladium catalyst.

- Extraction and Purification: The filtrate is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired **2-(4-Methylpiperazin-1-yl)benzaldehyde**.

Reaction Pathway and Logic

The synthesis of **2-(4-Methylpiperazin-1-yl)benzaldehyde** via Buchwald-Hartwig amination follows a well-established catalytic cycle.

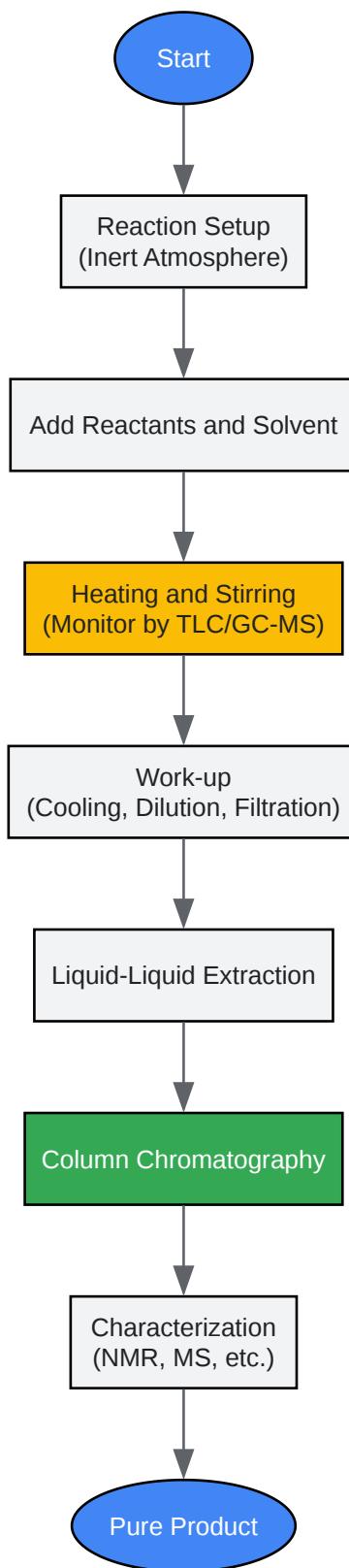


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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

The general workflow for the synthesis and purification of **2-(4-Methylpiperazin-1-yl)benzaldehyde** is outlined below.



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Caption: General experimental workflow for synthesis and purification.

Characterization Data

While a specific, verified spectrum for **2-(4-Methylpiperazin-1-yl)benzaldehyde** is not publicly available, the expected ^1H NMR spectroscopic data can be predicted based on its structure and data from similar compounds.

Predicted ^1H NMR Data:

- Aldehyde proton (-CHO): A singlet between δ 9.8 and 10.5 ppm.
- Aromatic protons: A complex multiplet pattern between δ 7.0 and 7.9 ppm, integrating to 4 protons.
- Piperazine protons (ring CH_2 adjacent to N-aryl): A triplet or multiplet around δ 2.9-3.2 ppm, integrating to 4 protons.
- Piperazine protons (ring CH_2 adjacent to N-methyl): A triplet or multiplet around δ 2.5-2.8 ppm, integrating to 4 protons.
- Methyl protons (- CH_3): A singlet around δ 2.3 ppm, integrating to 3 protons.

Researchers should perform standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm the identity and purity of the synthesized compound.

Conclusion

2-(4-Methylpiperazin-1-yl)benzaldehyde is a commercially available, yet less documented, chemical intermediate with significant potential in drug discovery and organic synthesis. While a specific detailed synthesis protocol is not widely published, it can be reliably synthesized via the Buchwald-Hartwig amination. This guide provides a foundational understanding of its properties, a robust synthetic strategy, and expected characterization data to aid researchers in its utilization.

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